Phosphonotrithioic acid, methyl-, dipropyl ester
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Overview
Description
Dipropyl methylphosphonotrithioate is an organophosphorus compound with the chemical formula C7H17O3PS3 It is known for its unique structure, which includes a phosphorus atom bonded to three sulfur atoms, one oxygen atom, and three alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl methylphosphonotrithioate typically involves the reaction of methylphosphonothioic dichloride with propyl mercaptan in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH3PCl2S+2C3H7SH→CH3PS(SC3H7)2+2HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting dipropyl methylphosphonotrithioate is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of dipropyl methylphosphonotrithioate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dipropyl methylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphonothioates.
Scientific Research Applications
Dipropyl methylphosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential use as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of dipropyl methylphosphonotrithioate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonothioate: Similar structure but with methyl groups instead of propyl groups.
Diethyl methylphosphonothioate: Similar structure but with ethyl groups instead of propyl groups.
Dipropyl phosphonothioate: Lacks the methyl group on the phosphorus atom.
Uniqueness
Dipropyl methylphosphonotrithioate is unique due to its specific combination of alkyl groups and the presence of three sulfur atoms bonded to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
996-05-4 |
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Molecular Formula |
C7H17PS3 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
methyl-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3 |
InChI Key |
ZDUNRJQMFZIUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(C)SCCC |
Origin of Product |
United States |
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